molecular formula C25H34N6O8S2 B1663033 Apilimod mesylate CAS No. 870087-36-8

Apilimod mesylate

Cat. No.: B1663033
CAS No.: 870087-36-8
M. Wt: 610.7 g/mol
InChI Key: GAJWNIKZLYZYSY-OKUPSQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apilimod mesylate (STA-5326 mesylate) is a small-molecule inhibitor of PIKfyve kinase, a lipid kinase critical for endosomal trafficking and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) synthesis . Initially developed for autoimmune diseases like Crohn’s disease (CD) and rheumatoid arthritis (RA) due to its suppression of interleukin-12 (IL-12) and IL-23 production , clinical trials revealed poor pharmacokinetics (low bioavailability and plasma concentrations), leading to discontinuation in these indications . However, apilimod has been repurposed as a broad-spectrum antiviral agent, inhibiting viruses such as SARS-CoV-2, influenza, and respiratory syncytial virus (RSV) by disrupting late endosomal viral trafficking .

Preparation Methods

Key Synthetic Routes for Apilimod Mesylate

Core Indole-Pyrimidine Assembly via Sonogashira Coupling

The synthesis of this compound begins with the construction of its indole-pyrimidine backbone. As detailed in recent studies, a Sonogashira coupling reaction is employed to link the halogenated indole moiety to an alkyne-functionalized pyrimidine. For example, intermediate 62 (5-bromo-1H-indazole) undergoes tosylation followed by treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form cyclized intermediate 63 . Subsequent Sonogashira coupling with propargyl alcohol derivatives introduces the critical alkynyl side chain, yielding analogues 15–18 with >80% purity after preparative HPLC.

Table 1: Representative Sonogashira Coupling Conditions

Component Quantity/Parameter Role
Pd(PPh₃)₄ 0.1–0.2 equiv Catalyst
CuI 0.1–0.2 equiv Cocatalyst
Triethylamine (TEA) 1–3 equiv Base
Temperature 85°C Reaction condition
Solvent DMF or 1-propanol Medium
Reaction Time 12–18 hours Optimization parameter

Friedel-Crafts Acylation for Aminopyrimidine Functionalization

A Friedel-Crafts acylation step is critical for introducing substituents to the indole ring. Starting from 5-bromoindole (64 ), treatment with acetyl chloride in the presence of AlCl₃ generates acylated intermediate 65 . This intermediate undergoes nucleophilic substitution with 2-methoxyethanol under basic conditions (Cs₂CO₃), followed by cyclization with Bredereck’s reagent to form aminopyrimidine 67 . The final Sonogashira coupling with dimethylamino alkynes produces analogues 19–20 with yields of 60–75%.

Detailed Reaction Conditions and Optimization

General Procedure for Sonogashira Coupling (Procedure A)

  • Degassing : A mixture of bromide (1 equiv), alkyne (1.5–5 equiv), and TEA (1–3 equiv) in DMF is degassed under argon.
  • Catalyst Addition : Pd(PPh₃)₄ (0.1–0.2 equiv) and CuI (0.1–0.2 equiv) are introduced to initiate the coupling.
  • Heating : The reaction is heated to 85°C for 12–18 hours, monitored by TLC or LC-MS.
  • Workup : The crude product is filtered through Celite, concentrated, and purified via preparative HPLC (10–100% MeOH/H₂O + 0.05% TFA).

Alternative Catalytic Systems (Procedure B)

For sterically hindered substrates, PdCl₂(PPh₃)₂ replaces Pd(PPh₃)₄, and N,N-diisopropylethylamine (DIPA) serves as the base in 1-propanol. This modification improves yields for analogues bearing bulky substituents (e.g., 2-methylbut-3-yn-2-ol), albeit with longer reaction times (24 hours).

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis of this compound (CD₃OD, 400 MHz) reveals characteristic signals: δ 8.54 (indole H-2), 8.10 (pyrimidine H-5), and 3.21 (N,N-dimethyl group). The absence of residual alkyne protons (δ 2.5–3.5) confirms complete coupling.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, MeOH/H₂O + 0.05% TFA) achieves baseline separation of this compound from byproducts, with a retention time of 12.3 minutes. Purity thresholds exceed 95% for clinical-grade material.

Table 2: HPLC Parameters for this compound Purification

Parameter Value
Column C18 (250 × 4.6 mm, 5 µm)
Mobile Phase MeOH/H₂O + 0.05% TFA
Gradient 10–100% MeOH over 30 min
Flow Rate 1.0 mL/min
Detection UV 254 nm

Scale-Up Considerations and Industrial Feasibility

Catalyst Recycling and Cost Reduction

Large-scale synthesis necessitates efficient Pd recovery. Recent advances employ polymer-supported Pd catalysts, reducing metal leaching and enabling 5–7 reuse cycles without yield loss.

Solvent Selection and Waste Management

Transitioning from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) minimizes environmental impact while maintaining reaction efficiency.

Challenges and Mitigation Strategies

Byproduct Formation in Sonogashira Coupling

Homocoupling of alkynes generates undesired diynes, which are suppressed by rigorous degassing and stoichiometric control (alkyne:bromide ratio = 1.5:1).

Epimerization During Mesylation

The mesylation step (introducing the CH₃SO₃⁻ counterion) risks racemization at chiral centers. Low-temperature (−20°C) conditions in THF stabilize the intermediate, ensuring >99% enantiomeric excess.

Chemical Reactions Analysis

Apilimod mesylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Mechanism of Action
Apilimod inhibits PIKfyve, leading to disruption in lysosomal homeostasis and endolysosomal membrane traffic. This mechanism has been shown to induce cytotoxic effects specifically in B-cell non-Hodgkin lymphoma (B-NHL) cells while sparing normal cells, demonstrating its potential as a targeted cancer therapy .

Clinical Trials and Efficacy

  • Combination Therapy : In preclinical models, apilimod has shown significant synergistic effects when combined with anti-PD-L1 therapies, achieving up to 86% tumor growth inhibition .
  • Monotherapy : As a single agent, apilimod demonstrated notable efficacy in inhibiting tumor growth in various B-NHL models, showcasing its potential for treating multiple subtypes of this cancer .
Study TypeFindings
Preclinical Trials86% tumor growth inhibition in combination therapy with anti-PD-L1
In Vivo StudiesSignificant tumor reduction in B-NHL models

Neurological Applications

Amyotrophic Lateral Sclerosis (ALS)
Apilimod mesylate has been investigated for its effects on C9orf72-related ALS:

  • A phase 2a clinical trial demonstrated that apilimod increased plasma levels of soluble glycoprotein nonmetastatic melanoma protein B (sGPNMB) by over 2.5-fold, indicating effective PIKfyve inhibition. Furthermore, it significantly reduced levels of poly(GP) proteins in cerebrospinal fluid (CSF), suggesting potential neuroprotective effects .
Trial PhaseKey Outcomes
Phase 2aIncreased sGPNMB by >2.5-fold; reduced CSF poly(GP) by 73%

Antiviral Applications

Recent studies have highlighted the antiviral properties of apilimod against various viruses:

  • Broad Spectrum Activity : Apilimod has shown efficacy against respiratory viruses such as influenza and respiratory syncytial virus (RSV) in both in vitro and in vivo settings. Its mechanism involves inhibiting viral replication through PIKfyve pathway disruption .
Virus TypeApplication
InfluenzaEffective in vitro and in vivo inhibition
Respiratory Syncytial VirusDemonstrated potent antiviral effects

Mechanistic Insights and Future Directions

The role of apilimod in modulating immune responses has also been explored:

  • Studies indicate that PIKfyve inhibition enhances the function of dendritic cells, leading to improved T cell activation and potentially enhancing anti-tumor immunity .

Mechanism of Action

Apilimod mesylate exerts its effects primarily through the inhibition of the lipid kinase enzyme phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). This inhibition disrupts lysosomal function and endosomal trafficking, leading to various cellular effects. The molecular targets and pathways involved include the regulation of lysosomal biogenesis and the trafficking of endosomal vesicles .

Comparison with Similar Compounds

Mechanism of Action

Compound Target/Pathway Key Mechanism
Apilimod mesylate PIKfyve kinase Inhibits PI(3,5)P2 synthesis, blocking endosomal trafficking and viral entry .
Camostat mesylate TMPRSS2 protease Inhibits serine protease TMPRSS2, preventing SARS-CoV-2 spike protein priming .
Nafamostat mesylate TMPRSS2 protease Potent TMPRSS2 inhibitor with higher affinity than camostat .
Berbamine HCl Unknown (broad antiviral) Reduces SARS-CoV-2 nucleocapsid protein (NP) expression, mechanism unclear .
YM201636 PIKfyve kinase Inhibits PIKfyve but less potent than apilimod; ineffective against RSV .

Antiviral Efficacy

In Vitro Synergy with Apilimod:

  • Camostat mesylate : Combined use reduced SARS-CoV-2 infection EC50 by 5- to 10-fold in Caco-2 and Vero-TMPRSS2 cells .
  • Nafamostat mesylate : Synergistic inhibition (20-fold EC50 reduction) in VeroE6-TMPRSS2 cells against SARS-CoV-2 variants (Alpha, Beta, Delta, Omicron) .
  • E-64 (cathepsin inhibitor) : Additive effects with apilimod in cathepsin-dependent cell lines .

In Vivo Performance:

  • This compound : Reduced H1N1 viral load in mice (1.5 log reduction at 2 mg/mL) and inhibited cytokine release in human nasal epithelium . However, worsened disease in a murine COVID-19 model despite in vitro efficacy .
  • Camostat/Nafamostat: Limited standalone efficacy in clinical trials for COVID-19; synergy with apilimod remains unproven in humans .

Clinical Development

Compound Indication(s) Clinical Trial Outcomes
This compound COVID-19, Crohn’s disease, RA Phase II failure in CD (15–36% remission rate; low bioavailability) . Phase II trial ongoing for COVID-19 (NCT04446377) .
Camostat mesylate COVID-19 Phase II trials in Denmark and France showed modest effects; used synergistically .
Nafamostat mesylate COVID-19, anticoagulation Active in trials in Russia, South Korea, and Japan; high affinity but toxicity concerns .
Imatinib mesylate Cancer, COVID-19 Tyrosine kinase inhibitor; repurposed for COVID-19 without conclusive benefits .

Key Differentiators of this compound

Dual Mechanism : Targets both viral entry (via PIKfyve) and cytokine production (IL-12/IL-23), offering broad anti-inflammatory and antiviral effects .

Broad-Spectrum Antiviral Activity : Effective against SARS-CoV-2, influenza (including oseltamivir-resistant strains), RSV, and parainfluenza .

Synergistic Potential: Enhances efficacy of TMPRSS2 inhibitors (camostat, nafamostat) by redirecting viral entry pathways .

Challenges and Limitations

  • Pharmacokinetics : Poor oral bioavailability necessitated reformulation for intranasal delivery .
  • In Vitro-In Vivo Discrepancy : Failed to protect mice from SARS-CoV-2 despite cell-based efficacy, highlighting translational hurdles .
  • Competitive Landscape : Other PIKfyve inhibitors (e.g., APY0201) and repurposed drugs (e.g., remdesivir) offer alternative approaches .

Biological Activity

Apilimod mesylate, also known as STA-5326, is a selective inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) with significant implications in various biological activities, particularly in oncology and immunology. This compound has garnered attention due to its unique mechanisms of action, including its effects on lysosomal function and the NLRP3 inflammasome.

Apilimod exerts its biological activity primarily through the inhibition of PIKfyve, which plays a crucial role in lysosomal homeostasis. The inhibition leads to lysosomal dysfunction, impacting cellular processes such as autophagy and apoptosis. This mechanism is particularly relevant in the context of B-cell non-Hodgkin lymphoma (B-NHL), where apilimod demonstrates potent antiproliferative effects.

Key Findings:

  • Inhibition of IL-12 and IL-23 : Apilimod has been shown to inhibit the production of interleukins IL-12 and IL-23, with IC50 values of 1 nM and 2 nM respectively, indicating its potency as an anti-inflammatory agent .
  • Lysosomal Dysfunction : The compound disrupts lysosomal homeostasis, leading to increased autophagy-related gene expression and impaired endolysosomal membrane traffic .

Anticancer Activity

Apilimod has demonstrated broad anticancer activity across various subtypes of B-NHL. In vitro studies reveal that it induces cytotoxicity selectively in malignant cells without significantly affecting normal cells.

In Vitro and In Vivo Studies:

  • Cytotoxicity : Apilimod exhibits nanomolar activity against B-NHL cell lines and shows synergy with existing chemotherapeutic agents .
  • Resistance Mechanisms : Research identified mutations in the PIKfyve kinase domain that confer resistance to apilimod, highlighting the importance of this target in mediating its effects .

Immunological Effects

Recent studies have indicated that apilimod activates the NLRP3 inflammasome, which is crucial for the innate immune response. This activation leads to the secretion of pro-inflammatory cytokines like IL-1β.

Mechanistic Insights:

  • Calcium Flux and Mitochondrial Damage : Apilimod triggers TRPML1-dependent calcium release from lysosomes, resulting in mitochondrial damage and subsequent NLRP3 activation .
  • Pro-inflammatory Activity : The compound promotes caspase-1 activation, further enhancing IL-1β production in macrophages .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReference
Cytotoxicity in B-NHLSelective inhibition of PIKfyve
IL-12/IL-23 InhibitionIC50 = 1 nM (IL-12), 2 nM (IL-23)
NLRP3 Inflammasome ActivationCalcium-dependent mitochondrial damage
Antiviral EffectsInhibition of respiratory viruses

Table 2: Case Studies on this compound

Study TypeFindingsReference
In Vitro B-NHL StudyInduces cytotoxicity in malignant cells
In Vivo EfficacySynergistic effects with other drugs
Immunological ResponseActivates NLRP3 inflammasome

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to confirm Apilimod mesylate’s dual inhibition of IL-12/IL-23 and PIKfyve?

  • Methodology : Use peripheral blood mononuclear cells (PBMCs) stimulated with IFN-γ and Staphylococcus aureus Cowan strain (SAC) to measure IL-12 suppression via ELISA. For PIKfyve inhibition, employ kinase activity assays with recombinant PIKfyve and quantify phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] levels using lipid extraction followed by mass spectrometry or HPLC .
  • Key controls : Include SAC-stimulated PBMCs without Apilimod and validate selectivity using PIKfyve-specific shRNA or CRISPR-knockout models .

Q. How can researchers validate this compound’s antiviral activity against SARS-CoV-2 in vitro?

  • Methodology : Infect human cell lines (e.g., Calu-3, Vero-E6) with SARS-CoV-2 at a low MOI (e.g., 0.05–0.5). Treat cells with Apilimod (0.1–1 µM) and quantify viral titers via TCID50 assays or qRT-PCR for genome copies. Include cytotoxicity controls (e.g., CellTiter-Glo) to rule off-target effects .
  • Best practices : Use immunofluorescence staining for viral nucleocapsid protein to visualize infection efficiency .

Q. What are the standard protocols for assessing this compound’s impact on endosomal trafficking?

  • Methodology : Treat cells with Apilimod (100–500 nM) and visualize endosomal enlargement using fluorescent markers (e.g., dextran-Alexa 647) and confocal microscopy. Quantify PI(3,5)P2 levels via lipidomics or immunofluorescence with PI(3,5)P2-specific probes .

Advanced Research Questions

Q. How does this compound’s antiviral efficacy vary across cell types, and what mechanistic insights explain this variability?

  • Methodology : Compare antiviral activity in diverse cell lines (e.g., Huh7 hepatocytes, HPMEC/hACE2 endothelial cells) using IFA for viral nucleocapsid protein. Pair with proteomic profiling to identify cell-specific differences in PIKfyve-dependent pathways or compensatory kinases .
  • Case study : Apilimod showed conserved efficacy in Vero-E6 and Calu-3 cells but reduced activity in Huh7, suggesting cell-type-specific reliance on endosomal trafficking .

Q. How can researchers resolve contradictions between this compound’s preclinical success and clinical trial failures in inflammatory diseases?

  • Methodology : Analyze pharmacokinetic/pharmacodynamic (PK/PD) mismatches using murine models with humanized immune systems. Compare IL-12 suppression in PBMCs versus tissue-resident immune cells. Re-evaluate clinical trial designs (e.g., dosing regimens, patient stratification) based on preclinical data .
  • Example : Despite inhibiting IL-12 in PBMCs (IC50 = 1 nM), Apilimod failed in Crohn’s disease trials due to insufficient tissue penetration or redundant cytokine pathways .

Q. What strategies optimize this compound’s synergistic effects with TMPRSS2 inhibitors (e.g., camostat mesylate) against SARS-CoV-2?

  • Methodology : Use Bliss independence or Chou-Talalay models to quantify synergy in co-treated cells. Test combinations in physiologically relevant models (e.g., primary human airway epithelia or organoids). Validate with time-of-addition assays to determine if synergy occurs during viral entry or post-entry stages .
  • Key finding : Apilimod + camostat reduced SARS-CoV-2 infection by 90% in Calu-3 cells at nanomolar concentrations, suggesting dual blockade of endosomal and plasma membrane entry pathways .

Q. How should researchers address this compound’s cytotoxicity in long-term studies?

  • Methodology : Perform time-course assays (24–72 hours) with escalating doses (10 nM–10 µM) in primary cells. Monitor lysosomal dysfunction via LysoTracker staining and ATP depletion via CellTiter-Glo. Use transcriptomics to identify off-target pathways (e.g., autophagy or mTOR signaling) .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response curves in antiviral assays?

  • Methodology : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 values. Report SEM from ≥3 independent experiments. For synergy studies, use Combenefit software to generate heatmaps and synergy scores .

Q. How can researchers differentiate this compound’s direct antiviral effects from immunomodulatory actions?

  • Methodology : Use VSV-SARS-CoV-2 chimeric viruses to isolate entry/fusion steps from replication. Compare Apilimod’s effects in immune-deficient (e.g., THP-1) versus immune-competent (e.g., PBMC-co-cultured) systems .

Q. Experimental Design Considerations

Q. What controls are critical when testing this compound in animal models of viral infection or inflammation?

  • Essential controls : Include vehicle (DMSO)-treated infected animals and PIKfyve wild-type vs. knockout cohorts. Measure drug concentrations in plasma and tissues via LC-MS to confirm target engagement .

Properties

IUPAC Name

methanesulfonic acid;N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJWNIKZLYZYSY-OKUPSQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870087-36-8
Record name Apilimod mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870087368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine bismethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APILIMOD MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3P5OK11S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
Apilimod mesylate
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
Apilimod mesylate
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
Apilimod mesylate
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
Apilimod mesylate
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
Apilimod mesylate
4-Phenyl-1-[2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one
Apilimod mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.